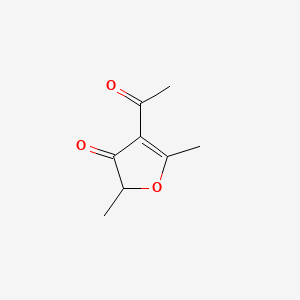

4-Acetyl-2,5-dimethylfuran-3(2H)-one

描述

4-Acetyl-2,5-dimethylfuran-3(2H)-one is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insolublesoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Acetyl-2,5-dimethylfuran-3(2H)-one, also known as DMHF, is a compound belonging to the furanone class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of DMHF, including its antimicrobial, antioxidant, and potential therapeutic effects.

This compound is characterized by its furan ring structure with acetyl and methyl substituents. Its synthesis has been achieved through various methods, including oxidation processes involving manganese acetate .

Antimicrobial Activity

DMHF exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that DMHF showed broad-spectrum antimicrobial activity without hemolytic effects on human erythrocytes. Specifically, it was effective against multidrug-resistant strains of bacteria and fungi, including Candida albicans . The mechanism of action appears to involve cell cycle arrest in the S and G2/M phases of yeast cells, suggesting potential as an anti-infective agent .

| Microorganism | Activity | Mechanism |

|---|---|---|

| Multidrug-resistant bacteria | Broad-spectrum inhibition | Disruption of cell cycle |

| Candida albicans | Antifungal | Cell cycle arrest |

Antioxidant Properties

Research indicates that DMHF possesses antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems. Notably, it has been shown to inhibit cataract formation in animal models by protecting lens tissue from oxidative damage . This dual role as both a pro-oxidant and an antioxidant is attributed to its ability to generate reactive oxygen species under certain conditions .

Genotoxicity and Safety Studies

In safety evaluations, DMHF was subjected to genotoxicity tests. Results indicated that it did not exhibit mutagenic activity in standard assays using Salmonella typhimurium, suggesting a favorable safety profile for potential applications in food flavoring and pharmaceutical formulations . Long-term studies in rats showed no significant carcinogenic effects at doses up to 400 mg/kg body weight per day, establishing a No Observed Adverse Effect Level (NOAEL) at 200 mg/kg .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of DMHF against various clinical isolates of resistant bacteria. The results confirmed the compound's potential as a therapeutic agent against infections caused by resistant strains.

Case Study 2: Antioxidative Effects on Cataract Formation

In an experimental model using rats predisposed to cataracts, DMHF treatment resulted in a significant reduction in cataract incidence compared to control groups. This suggests its utility in preventing oxidative stress-related eye diseases.

属性

IUPAC Name |

4-acetyl-2,5-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4(9)7-5(2)11-6(3)8(7)10/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQLUNHARDKSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(=C(O1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958072 | |

| Record name | 4-Acetyl-2,5-dimethylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost colourless solid / fruity rasberry odour | |

| Record name | 4-Acetyl-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 4-Acetyl-2,5-dimethyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2251/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36871-78-0 | |

| Record name | 4-Acetyl-2,5-dimethyl-3(2h)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036871780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-2,5-dimethylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYL-2,5-DIMETHYL-3(2H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1BRB2IA9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。